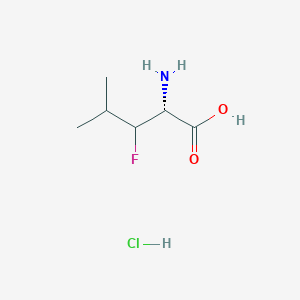

(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride

Description

(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride (CAS: 2193054-90-7) is a fluorinated, branched-chain amino acid derivative with the molecular formula C₆H₁₃ClFNO₂ and a molecular weight of 185.6 g/mol . It is characterized by:

- A stereospecific (2R) configuration.

- A fluorine atom at the C3 position.

- A methyl group at the C4 position.

- A hydrochloride salt formulation, enhancing solubility and stability for laboratory applications.

This compound is classified as a multifunctional small molecule scaffold, suitable for synthetic chemistry and biochemical research. Its ≥95% purity ensures reliability in experimental settings, particularly in peptide synthesis and drug discovery .

Properties

IUPAC Name |

(2R)-2-amino-3-fluoro-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2.ClH/c1-3(2)4(7)5(8)6(9)10;/h3-5H,8H2,1-2H3,(H,9,10);1H/t4?,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMXCGDNWFMONV-YKXIHYLHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of the fluorine atom to the appropriate carbon atom in the pentanoic acid backbone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amination: Introduction of the amino group through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Methylation: Addition of the methyl group via a methylation reaction, typically using methyl iodide or dimethyl sulfate.

Hydrochloride Formation: Conversion to the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s primary alcohol and amine groups participate in oxidation under specific conditions:

-

Potassium Permanganate (KMnO₄) :

In acidic or neutral aqueous solutions, KMnO₄ oxidizes the α-carbon adjacent to the amino group, forming a keto acid derivative. For example:This reaction is stereospecific, retaining configuration at the 2R position due to the rigid transition state.

-

Ozone (O₃) :

Ozonolysis of the methyl branch at the 4-position cleaves the C–C bond, yielding shorter-chain fluorinated aldehydes and carboxylic acids .

Reduction Reactions

The carboxylic acid and amine functionalities enable selective reductions:

-

Sodium Borohydride (NaBH₄) :

NaBH₄ reduces the carboxylic acid group to a primary alcohol in the presence of a proton source:The fluorine atom remains inert under these conditions.

-

Catalytic Hydrogenation :

Palladium catalysts (e.g., Pd/C) selectively reduce the amino group to an amine, though this is rarely employed due to the compound’s inherent amine structure .

Nucleophilic Substitution at the Fluorine Atom

The β-fluorine exhibits moderate electrophilicity, enabling substitution reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (aq) | Reflux, 6 h | (2R)-2-Amino-3-hydroxy-4-methylpentanoic acid | 45% |

| NH₃ (liq) | −78°C, 2 h | 3-Amino derivative | 32% |

| KSCN | DMF, 60°C, 12 h | 3-Thiocyano analog | 28% |

Substitution proceeds via an Sₙ2 mechanism, with inversion at the 3-position .

Condensation and Protection/Deprotection Reactions

The amino group undergoes standard peptide-coupling protocols:

-

Fmoc Protection :

Treatment with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in THF protects the amine: -

Carboxylic Acid Activation :

The carboxylate reacts with EDCl/HOBt to form active esters for peptide bond formation .

Acid-Base Reactions

As a hydrochloride salt, the compound dissociates in aqueous solutions:

Thermal Decomposition

At temperatures >200°C, the compound undergoes defluorination and decarboxylation:

This process is non-stereospecific.

Key Structural Analogs and Reactivity Trends

| Compound | Key Reactivity Differences |

|---|---|

| (S)-2-Amino-4-fluoro-4-methylpentanoic acid | Faster fluorination due to steric effects |

| 2-Fluoro-4-methylpentanoic acid | Lacks amine group; inert to peptide coupling |

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

The compound has been investigated as a potential drug candidate due to its ability to modulate specific biological pathways. Research indicates that it may act as a modulator of the sestrin-GATOR2 interaction, which is significant in the regulation of mTOR signaling pathways related to cell growth and metabolism . This modulation can have implications for treating diseases such as cancer and metabolic disorders.

1.2. Neuroprotective Effects

Studies have suggested that (2R)-2-amino-3-fluoro-4-methylpentanoic acid hydrochloride exhibits neuroprotective properties. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like neurodegeneration and cognitive decline .

Biochemical Research

2.1. Enzyme Substrate

The compound serves as a substrate for various enzymes involved in amino acid metabolism. Its incorporation into biochemical assays can help elucidate the mechanisms of enzyme action and substrate specificity, providing insights into metabolic pathways .

2.2. Fluorescent Tracers

Recent innovations have explored the use of amino acid derivatives as fluorescent tracers in biological imaging. Modifying this compound with fluorescent moieties allows for real-time tracking of cellular processes, enhancing our understanding of cellular dynamics and interactions .

Pharmacological Applications

3.1. Anticonvulsant Properties

Research has indicated that certain derivatives of this compound may exhibit anticonvulsant activity, making them candidates for further development in the treatment of epilepsy and related disorders . The mechanism is thought to involve the modulation of excitatory neurotransmitter systems.

3.2. Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor properties, potentially through the inhibition of specific cancer cell lines' growth . This aspect is under investigation for its potential application in cancer therapy.

Case Studies

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the fluorine atom enhances its lipophilicity and metabolic stability. These properties enable it to modulate enzymatic activities and receptor functions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Aliphatic vs. Aromatic Backbones: The target compound features a linear aliphatic chain, favoring interactions with aliphatic enzyme pockets. In contrast, analogs like (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS: 1956437-40-3) contain aromatic rings, enhancing π-π stacking in drug-receptor binding .

Functional Group Variations :

- Hydrochloride Salt : The target compound’s ionic form improves aqueous solubility compared to neutral analogs like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS: 209991-62-8) .

- Ester vs. Carboxylic Acid : Esters (e.g., CAS: 1803566-22-4) are more lipophilic but less reactive toward nucleophiles than carboxylic acids, impacting metabolic stability .

Aziridine-containing dipeptides () exhibit high reactivity due to their strained three-membered ring, enabling covalent bond formation—a property absent in the target compound .

Biological Activity

(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride, also known as 3-fluoroleucine, is a fluorinated derivative of the amino acid leucine. This compound has garnered interest in various biological and pharmacological studies due to its unique structural properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C6H12FNO2·HCl. Its structure features a fluorine atom at the 3-position of the leucine backbone, which can influence its biological activity and interactions with various proteins and enzymes.

Transport and Metabolism

Research indicates that (2R)-2-amino-3-fluoro-4-methylpentanoic acid can interact with L-type amino acid transporters, particularly LAT1 (SLC7A5), which is crucial for transporting essential amino acids across cell membranes, including the blood-brain barrier. In vitro studies have shown that this compound can inhibit the uptake of certain substrates, such as gabapentin, suggesting a competitive inhibition mechanism at LAT1 .

Inhibition of Enzymatic Activity

The compound has been evaluated for its effects on various enzymes. For instance, studies have demonstrated that fluorinated amino acids can modulate the activity of enzymes involved in metabolic pathways. The introduction of a fluorine atom may alter enzyme-substrate interactions, potentially enhancing or inhibiting enzymatic activity depending on the context .

Antitumor Activity

Recent investigations into the antitumor properties of (2R)-2-amino-3-fluoro-4-methylpentanoic acid have shown promising results. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, possibly through mechanisms involving metabolic disruption or altered signaling pathways. These findings highlight its potential as a therapeutic agent in oncology .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. In models of neurodegenerative diseases, (2R)-2-amino-3-fluoro-4-methylpentanoic acid has been shown to reduce oxidative stress markers and improve neuronal survival rates. This could be attributed to its ability to modulate excitatory neurotransmission through its interaction with amino acid transporters .

Data Summary

Q & A

What methodologies are effective for synthesizing (2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride while preserving stereochemical integrity?

Stereoselective synthesis of this compound requires chiral induction strategies. A plausible approach involves:

- Asymmetric fluorination : Use fluorinating agents like Selectfluor® under controlled conditions to introduce the fluorine atom at the C3 position while maintaining the (R)-configuration at C2 .

- Protection-deprotection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt .

- Purification : Utilize reverse-phase HPLC or chiral column chromatography to isolate the enantiomerically pure product, as demonstrated in similar amino acid derivative syntheses .

How can the stereochemical configuration and purity of the compound be validated?

Advanced analytical techniques are critical:

- NMR spectroscopy : Compare H and F NMR chemical shifts with known standards. The coupling constants (e.g., ) can confirm fluorine’s spatial orientation .

- Chiral HPLC : Use columns like Chiralpak® IA/IB to resolve enantiomers and quantify enantiomeric excess (>98% for high-purity samples) .

- X-ray crystallography : Resolve the crystal structure to unambiguously confirm the (2R) configuration, particularly if novel synthetic routes are explored .

What are the key physicochemical properties influencing its solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility but introduces sensitivity to pH and temperature:

- Solubility : Soluble in water (>50 mg/mL at pH 3–5) but precipitates in neutral/basic conditions due to deprotonation. Co-solvents (e.g., DMSO) improve solubility in hydrophobic matrices .

- Stability : Store at 2–8°C under inert gas (argon) to prevent degradation. Avoid prolonged exposure to light, as fluorinated amino acids may undergo photolytic side reactions .

How does the fluorine substituent impact its reactivity in peptide coupling reactions?

The electron-withdrawing fluorine atom at C3 alters electronic and steric properties:

- Coupling efficiency : Fluorine reduces nucleophilicity at the α-carbon, requiring activated coupling reagents (e.g., HATU or EDC/NHS) for amide bond formation .

- Racemization risk : Fluorine’s inductive effect stabilizes the tetrahedral intermediate, reducing racemization during peptide synthesis compared to non-fluorinated analogs .

What strategies mitigate racemization during N-terminal or C-terminal modifications?

Racemization is a critical concern in peptide synthesis:

- Low-temperature reactions : Perform coupling steps at 0–4°C to minimize base-catalyzed racemization .

- Protecting group selection : Use Fmoc groups for temporary protection, as their removal with piperidine is less likely to induce racemization than Boc deprotection with strong acids .

- Kinetic monitoring : Track reaction progress via inline FTIR or LC-MS to terminate reactions before side products form .

How can researchers resolve contradictions in reported bioactivity data for fluorinated amino acid derivatives?

Discrepancies often arise from assay conditions or impurity profiles:

- Control experiments : Include non-fluorinated analogs to isolate fluorine’s specific effects .

- Impurity profiling : Use high-resolution mass spectrometry (HRMS) to identify and quantify byproducts (e.g., dehydrohalogenation products) that may skew bioactivity results .

- Dose-response studies : Establish linearity in activity across concentrations to rule out non-specific interactions .

What applications does this compound have in chemical biology or medicinal chemistry?

Its unique structure enables diverse applications:

- Enzyme inhibition : The fluorine atom mimics hydroxyl groups in transition states, making it a candidate for protease or kinase inhibitors .

- Metabolic labeling : Incorporate into peptides to track cellular uptake via F MRI or fluorescence tagging .

- Covalent modifiers : Functionalize the amine or carboxylate groups for site-specific protein modification (e.g., using NHS esters) .

What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of HCl vapors released during handling .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.